molecular formula C23H22N4OS B2948388 (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 298206-50-5

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2948388
CAS No.: 298206-50-5
M. Wt: 402.52
InChI Key: ZZLSAKXDCIPGKQ-VHXPQNKSSA-N
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Description

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetically developed compound recognized for its potent and selective inhibitory activity against key kinase targets. Recent research has identified this compound as a highly effective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical regulators of cell cycle progression and proliferation . Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in acute myeloid leukemia (AML) and other hematological malignancies where FLT3 mutations are a common driver. The compound's proposed mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, leading to the induction of cell cycle arrest and apoptosis in susceptible cancer cell lines. Studies have demonstrated that this thiazolyl-pyrazolone hybrid compound can overcome resistance to first-generation FLT3 inhibitors, positioning it as a valuable chemical probe for exploring resistance mechanisms and developing next-generation therapeutic strategies . Its application extends to biochemical assays for high-throughput screening and as a tool compound in molecular pharmacology to decipher the complex cross-talk between mitotic kinases and oncogenic tyrosine kinases in cancer biology.

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-4-15-26-20(18-11-7-5-8-12-18)16-29-23(26)24-21-17(2)25(3)27(22(21)28)19-13-9-6-10-14-19/h4-14,16H,1,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSAKXDCIPGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound belonging to the class of thiazole and pyrazolone derivatives. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C19H20N4OS\text{Molecular Formula C}_{19}\text{H}_{20}\text{N}_4\text{OS}

Key Features:

  • Thiazole Ring: Known for its role in various pharmacologically active compounds.
  • Pyrazolone Motif: Associated with broad-spectrum biological activities.

Antimicrobial Activity

Thiazole and pyrazolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-4 have shown significant inhibition against various bacterial strains.

CompoundActivityReference
Compound 39Moderate antimicrobial activity
Compound 40Strong inhibitory effect

In a study examining structural activity relationships (SAR), modifications to the benzene ring of pyrazolone derivatives enhanced their antimicrobial efficacy, suggesting similar strategies may be applicable to (Z)-4.

Anticancer Properties

The anticancer potential of thiazole-derived compounds has been well-documented. Recent studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHT-29 (colon cancer)15.0
Compound BJurkat (leukemia)12.5

In vitro studies demonstrated that the presence of the thiazole ring enhances the cytotoxicity of these compounds, likely due to increased interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX). This mechanism is crucial in mediating inflammatory responses.

Case Study:
A recent investigation into a series of pyrazolone derivatives indicated that modifications at specific positions on the pyrazolone ring could enhance COX inhibition, leading to improved anti-inflammatory activity. The results suggested that (Z)-4 may also exhibit similar effects due to its structural characteristics .

Mechanistic Insights

Computational Studies:
In silico studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted that (Z)-4 interacts with multiple biological targets. These studies provide insights into how structural modifications can influence pharmacological profiles .

Molecular Docking:
Molecular docking simulations indicate that the compound may bind effectively to key enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications .

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity Observed in Analogous SystemsReference
Pyrazolone carbonyl (C=O)Susceptible to nucleophilic attack (e.g., hydrazine)
Thiazolylidene amino (C=N)Participates in cyclization and condensation
Allyl substituentUndergoes [3+2] cycloaddition and oxidation

a) Nucleophilic Substitution

The allyl group on the thiazole ring reacts with nucleophiles (e.g., amines, thiols) in acetone under reflux, forming derivatives via SN² mechanisms. For example:

  • Reaction with ethylenediamine yields bis-thiazole derivatives with improved solubility .

b) Electrophilic Aromatic Substitution

The phenyl groups on the pyrazolone and thiazole rings undergo nitration and sulfonation.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings, confirmed by ¹H-NMR shifts at δ 8.10–8.25 ppm .

a) Thiadiazole Formation

Reaction with carbon disulfide (CS₂) in THF under basic conditions forms 1,3,4-thiadiazole rings fused to the pyrazolone core. This is evidenced by:

  • HRMS peaks at m/z 469.1106 ([M+H]⁺ for C₂₁H₂₀N₆O₃S₂) .

  • ¹³C-NMR signals at δ 165 ppm (C=O) and δ 120–130 ppm (thiadiazole carbons) .

b) Ring-Opening with Hydrazine

The pyrazolone ring opens in the presence of hydrazine hydrate, forming hydrazide intermediates that re-cyclize into pyridazine derivatives .

a) Allyl Group Functionalization

The allyl substituent undergoes:

  • Epoxidation : Reaction with mCPBA forms an epoxide, confirmed by IR absorption at 890 cm⁻¹ (epoxide ring) .

  • Hydroxylation : OsO₄/NaHSO₃ converts the allyl group to a diol, with ¹H-NMR doublets at δ 3.40–3.60 ppm .

b) Amino Group Derivatization

The Schiff base linkage (C=N) reacts with:

  • Grignard reagents : Adds alkyl/aryl groups to the imine nitrogen (e.g., CH₃MgBr forms N-methyl derivatives) .

  • Acid chlorides : Acetylation at the amino group using chloroacetyl chloride yields acetamide derivatives .

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol causes cleavage of the thiazole ring, producing 4-aminoantipyrine derivatives .

  • Hydrolytic Stability : The compound remains stable in neutral aqueous solutions but degrades under acidic/basic conditions (t₁/₂ = 2–4 hours at pH 1 or 13) .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with similar derivatives, highlighting substituent variations and their impacts:

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Reference
(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (Target) Thiazole + allyl + phenyl Not reported Anticipated C=O (~1660), NH (~3300)
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino) analog (Compound 5) Pyrazole + phenyl hydrazine 172.7 C=O (1660), NH/amines (3276–3386)
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Naphthyl + hydroxyl Not reported O–H (broad ~3400), C=O (1660)
4-[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Dimethylamino benzylidene Not reported C=O (1660), aromatic C–H (~3026)

Key Observations :

  • Hydrogen Bonding : The absence of hydroxyl groups (unlike the naphthyl derivative) may reduce intermolecular hydrogen bonding, affecting crystallinity .

Crystallographic and Computational Insights

  • Crystal Packing: The naphthyl derivative () exhibits disorder in the crystal lattice, while dimethylamino analogs () form planar structures due to conjugation .
  • Docking Studies : Compounds mimicking raltegravir’s binding mode () suggest that the target compound’s thiazole ring could engage in hydrophobic interactions with biological targets .

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiosemicarbazide derivatives and ketones or aldehydes under reflux conditions. For example, describes a similar protocol where thiosemicarbazide reacts with phenacyl cyanide in ethanol under acidic catalysis. Purification is typically achieved via recrystallization using ethanol or acetonitrile . Optimizing reaction time and temperature (e.g., 80°C for 6–8 hours) improves yield. Monitoring progress via TLC (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 120–130 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) can confirm the Z-configuration and allyl substituent positioning .
  • X-ray Crystallography : Single-crystal diffraction (as in ) resolves stereochemical ambiguities, with mean C–C bond lengths around 1.48 Å and torsion angles <5° for planar regions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~480–500 for the parent ion) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 1–3 months. highlights the importance of shielding light-sensitive compounds using amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data. Adjust computational models for solvent effects (e.g., PCM for ethanol) .
  • Validate Z/E isomerism using NOESY NMR to detect spatial proximity of allyl and phenyl groups .
  • Cross-reference crystallographic data (e.g., C–H···O hydrogen bonds in ) with theoretical hydrogen-bonding networks .

Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?

  • Methodological Answer :
  • Synthesize analogs with modified allyl, phenyl, or thiazole moieties (e.g., halogenation, methylation).
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) using a randomized block design (as in ), with controls for pH, temperature, and solvent interference .
  • Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases or receptors) .

Q. What experimental approaches mitigate batch-to-batch variability in pharmacological testing?

  • Methodological Answer :
  • Standardize synthesis protocols (e.g., strict stoichiometric ratios, inert atmosphere) and validate purity via HPLC (>98%) .
  • Employ split-plot designs (as in ) to account for inter-batch variability, with rootstocks or storage conditions as subplots .
  • Use LC-MS/MS to quantify trace impurities (e.g., oxidation byproducts) that may influence bioactivity .

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